DSPE-PEG47-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

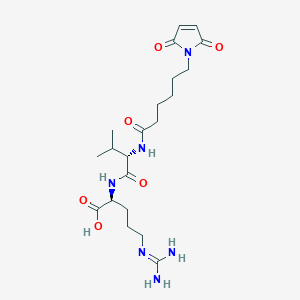

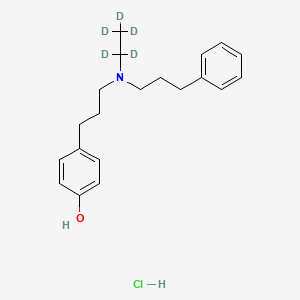

DSPE-PEG47-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG47-acid involves the conjugation of distearoylphosphatidylethanolamine (DSPE) with a PEG chain consisting of 47 ethylene glycol units, terminated with a carboxylic acid group. The reaction typically involves the activation of the carboxylic acid group using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by coupling with DSPE under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Advanced equipment and techniques are employed to achieve high yields and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: DSPE-PEG47-acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxylic acid and hydroxyl groups. These reactions are essential for the conjugation of the linker to other molecules in the synthesis of PROTACs .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DCC, NHS, and various coupling agents. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the DSPE moiety .

Major Products Formed: The major products formed from the reactions involving this compound are PROTAC molecules, which consist of two different ligands connected by the PEG-based linker. These ligands include a ligand for an E3 ubiquitin ligase and a ligand for the target protein .

Aplicaciones Científicas De Investigación

DSPE-PEG47-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins. In biology and medicine, PROTACs have shown promise as targeted therapy drugs for various diseases, including cancer and neurodegenerative disorders. In industry, this compound is used in the development of advanced drug delivery systems and nanotechnology applications .

Mecanismo De Acción

The mechanism of action of DSPE-PEG47-acid involves its role as a linker in PROTAC molecules. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The PEG-based linker facilitates the binding of the PROTAC molecule to both the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to DSPE-PEG47-acid include other PEG-based PROTAC linkers such as DSPE-PEG2000-acid and DSPE-PEG5000-acid. These compounds also serve as linkers in the synthesis of PROTAC molecules and share similar chemical properties .

Uniqueness: this compound is unique due to its specific PEG chain length, which provides optimal flexibility and solubility for the synthesis of PROTACs. The 47 ethylene glycol units offer a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and targeted therapy .

Propiedades

Fórmula molecular |

C137H270NO58P |

|---|---|

Peso molecular |

2890.6 g/mol |

Nombre IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C137H270NO58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-135(141)193-131-133(196-136(142)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)132-195-197(144,145)194-38-36-138-137(143)192-130-129-191-128-127-190-126-125-189-124-123-188-122-121-187-120-119-186-118-117-185-116-115-184-114-113-183-112-111-182-110-109-181-108-107-180-106-105-179-104-103-178-102-101-177-100-99-176-98-97-175-96-95-174-94-93-173-92-91-172-90-89-171-88-87-170-86-85-169-84-83-168-82-81-167-80-79-166-78-77-165-76-75-164-74-73-163-72-71-162-70-69-161-68-67-160-66-65-159-64-63-158-62-61-157-60-59-156-58-57-155-56-55-154-54-53-153-52-51-152-50-49-151-48-47-150-46-45-149-44-43-148-42-41-147-40-39-146-37-35-134(139)140/h133H,3-132H2,1-2H3,(H,138,143)(H,139,140)(H,144,145)/t133-/m0/s1 |

Clave InChI |

ZZBOXCZCOKYYEX-PKPHRMRPSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

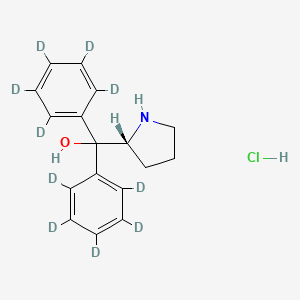

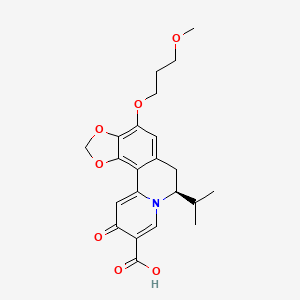

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)